molecular formula C22H24N10O3S2 B11067761 One (non-preferred name)

One (non-preferred name)

Cat. No.: B11067761
M. Wt: 540.6 g/mol
InChI Key: WMTPKHIYDAYFSU-RBAIIMRGSA-N
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Description

The compound “One” is a versatile organic molecule with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “One” typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a halogen-substituted hydrocarbon with an electropositive metal, such as lithium or magnesium, to form an organometallic intermediate. This intermediate can then undergo further reactions to yield the desired compound .

Industrial Production Methods: Industrial production of “One” often involves large-scale chemical processes that optimize yield and purity. These processes may include metathesis reactions, where an organometallic compound reacts with a binary halide to produce the target compound . The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: “One” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of “One” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the replacement of a functional group with a halogen atom .

Scientific Research Applications

“One” has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, “One” is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of “One” involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and signaling proteins. By binding to these targets, “One” can modulate various biochemical pathways, leading to its observed effects. The exact mechanism may vary depending on the specific application and context .

Properties

Molecular Formula

C22H24N10O3S2

Molecular Weight

540.6 g/mol

IUPAC Name

(2Z)-2-[(Z)-[(1S,2S,5R)-2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N10O3S2/c1-3-30-17(9-31-28-19(25-29-31)13-6-4-12(2)5-7-13)27-32(22(30)36)15-8-14(20-34-10-16(15)35-20)24-26-21-23-18(33)11-37-21/h4-7,15-16,20H,3,8-11H2,1-2H3,(H,23,26,33)/b24-14-/t15-,16+,20+/m0/s1

InChI Key

WMTPKHIYDAYFSU-RBAIIMRGSA-N

Isomeric SMILES

CCN1C(=NN(C1=S)[C@H]2C/C(=N/N=C\3/NC(=O)CS3)/[C@@H]4OC[C@H]2O4)CN5N=C(N=N5)C6=CC=C(C=C6)C

Canonical SMILES

CCN1C(=NN(C1=S)C2CC(=NN=C3NC(=O)CS3)C4OCC2O4)CN5N=C(N=N5)C6=CC=C(C=C6)C

Origin of Product

United States

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